molecular formula C15H11N3O4S B10842050 2-nitro-N-quinolin-8-ylbenzenesulfonamide CAS No. 21868-77-9

2-nitro-N-quinolin-8-ylbenzenesulfonamide

Cat. No. B10842050
CAS RN: 21868-77-9
M. Wt: 329.3 g/mol
InChI Key: YCXUFEOBLVZNAP-UHFFFAOYSA-N
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Description

2-Nitro-N-(quinolin-8-yl)benzenesulfonamide is a chemical compound with the molecular formula C15H11N3O4S and a molecular weight of 329.33 g/mol It is characterized by the presence of a nitro group, a quinoline moiety, and a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(quinolin-8-yl)benzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 8-aminoquinoline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for 2-nitro-N-(quinolin-8-yl)benzenesulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-(quinolin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: 2-amino-N-(quinolin-8-yl)benzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-nitro-N-(quinolin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest and apoptosis by affecting key regulatory proteins and signaling pathways . The nitro group and quinoline moiety play crucial roles in its biological activity, enabling it to interact with cellular components and exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-N-(quinolin-8-yl)benzenesulfonamide is unique due to the presence of both a nitro group and a quinoline moiety, which confer distinct chemical and biological properties

properties

CAS RN

21868-77-9

Molecular Formula

C15H11N3O4S

Molecular Weight

329.3 g/mol

IUPAC Name

2-nitro-N-quinolin-8-ylbenzenesulfonamide

InChI

InChI=1S/C15H11N3O4S/c19-18(20)13-8-1-2-9-14(13)23(21,22)17-12-7-3-5-11-6-4-10-16-15(11)12/h1-10,17H

InChI Key

YCXUFEOBLVZNAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC3=C2N=CC=C3

solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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